molecular formula C26H27N5O3S B11363810 N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11363810
M. Wt: 489.6 g/mol
InChI Key: VKYJITLBIVLBQE-UHFFFAOYSA-N
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Description

N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, an indole moiety, and a pyrrolidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazole ring, which is synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions. The indole moiety is introduced via a Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes. The final step involves the coupling of the thiadiazole and indole intermediates with the pyrrolidine ring through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly on the indole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation over palladium on carbon (Pd/C) can be used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3) and can be carried out under mild to moderate temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group can yield methoxybenzoic acid, while reduction of nitro groups can yield corresponding amines.

Scientific Research Applications

N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways involved would depend on the specific biological context and require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer distinct biological activities and therapeutic potential. The presence of both the thiadiazole and indole moieties, along with the pyrrolidine ring, allows for diverse interactions with biological targets, making it a promising candidate for further research and development.

Properties

Molecular Formula

C26H27N5O3S

Molecular Weight

489.6 g/mol

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C26H27N5O3S/c1-16-3-8-22-21(11-16)18(14-27-22)9-10-31-15-19(13-24(31)32)25(33)28-26-30-29-23(35-26)12-17-4-6-20(34-2)7-5-17/h3-8,11,14,19,27H,9-10,12-13,15H2,1-2H3,(H,28,30,33)

InChI Key

VKYJITLBIVLBQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCN3CC(CC3=O)C(=O)NC4=NN=C(S4)CC5=CC=C(C=C5)OC

Origin of Product

United States

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